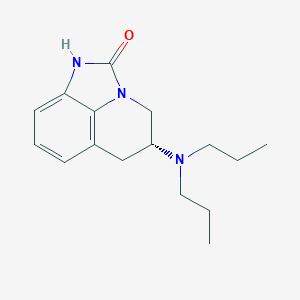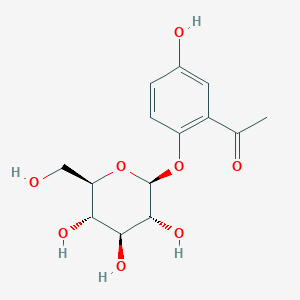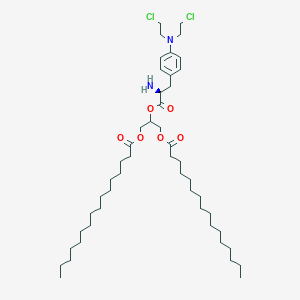
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester, also known as BCNU-PEO-LA, is a chemical compound that has gained attention in the scientific community due to its potential in cancer treatment.
Mécanisme D'action
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester works by inhibiting DNA replication and causing DNA damage in cancer cells. This leads to cell death and tumor shrinkage. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is also able to cross the blood-brain barrier, which makes it a promising treatment option for brain cancer.
Effets Biochimiques Et Physiologiques
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been shown to have low toxicity in preclinical studies. It is able to selectively target cancer cells, which reduces the risk of damage to healthy cells. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also been found to have a long half-life, which allows for sustained release and prolonged efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in lab experiments is its ability to selectively target cancer cells. This reduces the risk of false positive results and increases the accuracy of experiments. However, one limitation of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is its high cost, which may limit its availability for some research groups.
Orientations Futures
Future research on 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester could focus on optimizing the synthesis method to reduce costs and increase efficiency. Further preclinical studies could also be conducted to explore the potential of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in treating other types of cancer. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in humans.
Méthodes De Synthèse
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is synthesized by reacting 1,2-bis(2-chloroethyl)hydrazine with L-phenylalanine methyl ester to form 4-(bis(2-chloroethyl)amino)-L-phenylalanine. This compound is then reacted with 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl bromide to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester.
Applications De Recherche Scientifique
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been studied for its potential in cancer treatment. It has been found to be effective against glioblastoma, a type of brain cancer, in preclinical studies. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also shown potential in treating other types of cancer, including breast cancer and lung cancer.
Propriétés
Numéro CAS |
144558-52-1 |
|---|---|
Nom du produit |
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester |
Formule moléculaire |
C48H84Cl2N2O6 |
Poids moléculaire |
856.1 g/mol |
Nom IUPAC |
[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H84Cl2N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-46(53)56-40-44(41-57-47(54)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-48(55)45(51)39-42-31-33-43(34-32-42)52(37-35-49)38-36-50/h31-34,44-45H,3-30,35-41,51H2,1-2H3/t45-/m0/s1 |
Clé InChI |
NBKIVYGYYZKPLC-GWHBCOKCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Synonymes |
1,3-dipalmitoyl-2-(4'-(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol 1,3-dp-melphalan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



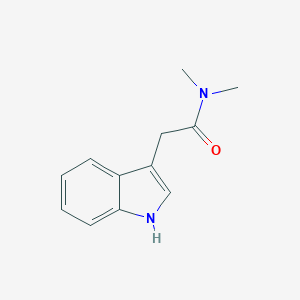
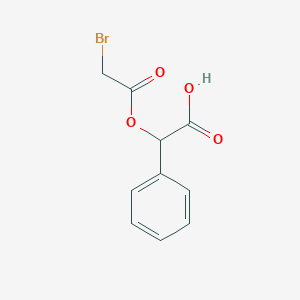
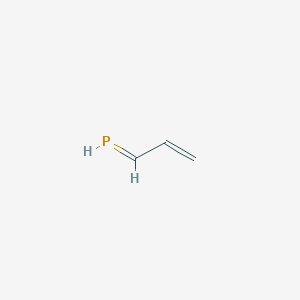
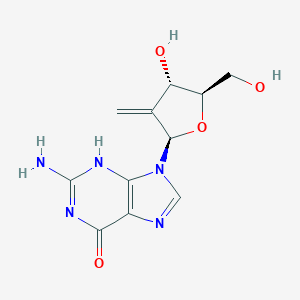
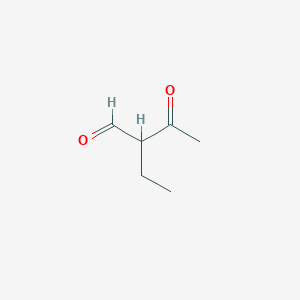
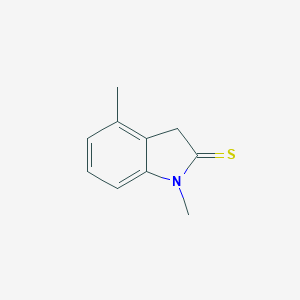
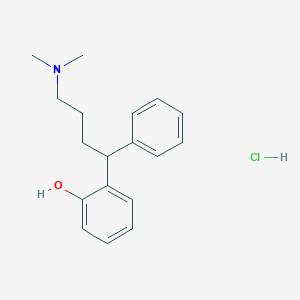
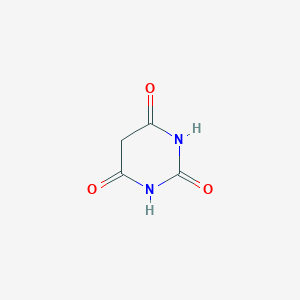
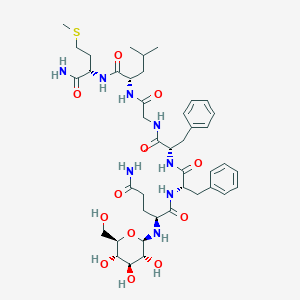
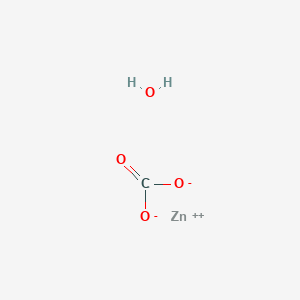
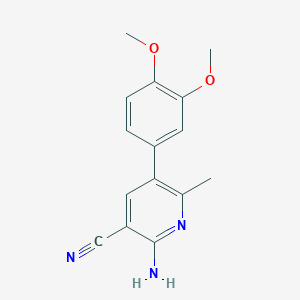
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
